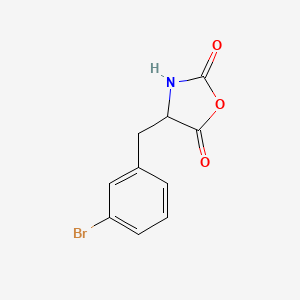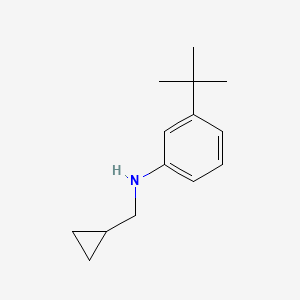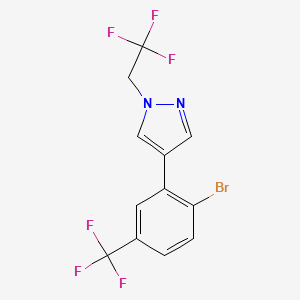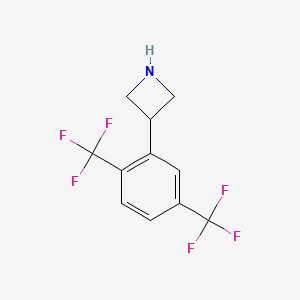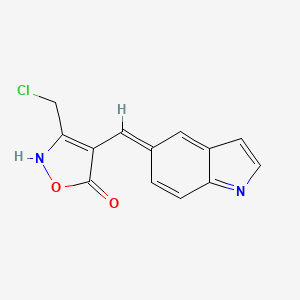
5-(5-Bromo-2-formyl-4-imidazolyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD33022715” is a chemical entity with unique properties and applications. It is often studied for its potential uses in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a subject of interest for researchers aiming to develop new materials or therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022715” involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022715” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022715” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD33022715” typically require specific reagents and conditions. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or platinum to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of “MFCD33022715” depend on the type of reaction and the conditions used Oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
“MFCD33022715” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, “MFCD33022715” is investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for developing new drugs.
Industry: In industrial applications, “MFCD33022715” is used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “MFCD33022715” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. Understanding the molecular interactions and pathways involved is crucial for optimizing its applications in research and therapy.
Properties
Molecular Formula |
C11H5BrFN3O |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
5-(5-bromo-2-formyl-1H-imidazol-4-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)6-1-2-8(13)7(3-6)4-14/h1-3,5H,(H,15,16) |
InChI Key |
KQLAWMAQFGDBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)

